molecular formula C8H11NO4 B3157990 1-Allyloxycarbonylamino-cyclopropanecarboxylic acid CAS No. 85452-36-4

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid

Cat. No. B3157990
CAS RN: 85452-36-4
M. Wt: 185.18 g/mol
InChI Key: SHKNPNBIBYVKQL-UHFFFAOYSA-N
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Description

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. In ACC, a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . Many cyclopropane-substituted amino acids are known .


Synthesis Analysis

The synthesis of 1-Aminocyclopropanecarboxylic acids (ACAs) has been a topic of interest for synthetic chemists over the years due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . The methods of preparation of amino acids of the ACC series include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclopropane-1-carboxylic acid is C4H7NO2 .


Chemical Reactions Analysis

The modern approaches to the synthesis of these amino acids include the formation of the cyclopropane ring in combination with the chemical transformations of functional groups present in the compound into amino acid fragments . This enables one to prepare amino acids with a wide variety of structures .


Physical And Chemical Properties Analysis

The molar mass of 1-Aminocyclopropane-1-carboxylic acid is 101.1 . It has a melting point of 198–201 °C .

Future Directions

The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have attracted close attention from synthetic chemists over recent decades due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . A recent development in medicinal chemistry related to employment of ACAs is the design of a new class of antiviral agents containing dehydrocoronamic acid residue as a functional fragment, which exhibit extremely high activity against NS3/4A protease of the hepatitis C virus .

properties

IUPAC Name

1-(prop-2-enoxycarbonylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-5-13-7(12)9-8(3-4-8)6(10)11/h2H,1,3-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKNPNBIBYVKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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